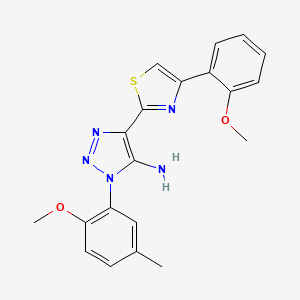![molecular formula C16H14ClN5O2 B2369919 6-Chloro-N-[[3-(4-méthoxyphényl)-1H-1,2,4-triazol-5-yl]méthyl]pyridine-2-carboxamide CAS No. 1436057-41-8](/img/structure/B2369919.png)
6-Chloro-N-[[3-(4-méthoxyphényl)-1H-1,2,4-triazol-5-yl]méthyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H14ClN5O2 and its molecular weight is 343.77. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Ce composé pourrait potentiellement être utilisé dans le couplage croisé de Suzuki–Miyaura (SM), une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée. Le succès du couplage SM provient de la combinaison de conditions de réaction exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organoboré relativement stable, facilement préparé et généralement respectueux de l'environnement .
Préparation de molécules biologiquement actives
Le composé pourrait être utilisé comme réactif pour la préparation de molécules biologiquement et pharmacologiquement actives. Cela pourrait être particulièrement utile dans le développement de nouveaux médicaments et thérapies .
Synthèse de dérivés de pyrimidine
Les dérivés de pyrimidine continuent d'attirer un grand intérêt dans le domaine de la synthèse organique en raison de leurs diverses applications chimiques et biologiques. Ce composé pourrait potentiellement être utilisé dans la synthèse de ces dérivés .
Domino Michael-hémiacétalisation organocatalytique
Ce composé pourrait être utilisé comme réactif dans la domino Michael-hémiacétalisation organocatalytique. Ce type de réaction implique la formation d'une liaison carbone-carbone et d'une liaison carbone-oxygène en une seule étape .
Réduction énantiosélective
Le composé pourrait potentiellement être utilisé dans des processus de réduction énantiosélective. Les réactions énantiosélectives sont importantes dans la production de produits pharmaceutiques, car elles permettent la production sélective d'un énantiomère par rapport à l'autre .
Hydrogénation sélective
Le composé pourrait potentiellement être utilisé dans des processus d'hydrogénation sélective. L'hydrogénation sélective est un type de réaction chimique où l'hydrogène est ajouté à une molécule à un endroit précis .
Propriétés
IUPAC Name |
6-chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-11-7-5-10(6-8-11)15-20-14(21-22-15)9-18-16(23)12-3-2-4-13(17)19-12/h2-8H,9H2,1H3,(H,18,23)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREMXNHZGSNLQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)CNC(=O)C3=NC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
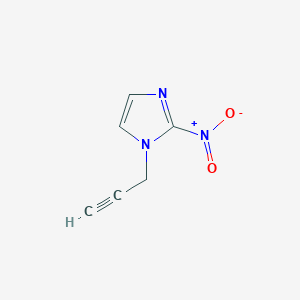
![1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2369837.png)
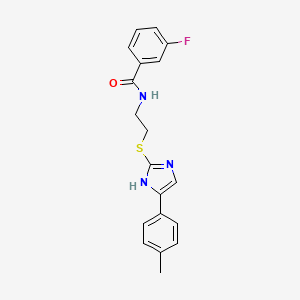
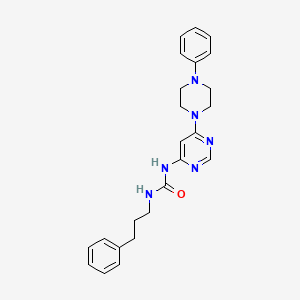
![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole](/img/structure/B2369841.png)


![N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B2369847.png)
![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride](/img/structure/B2369849.png)

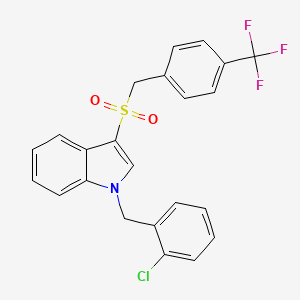
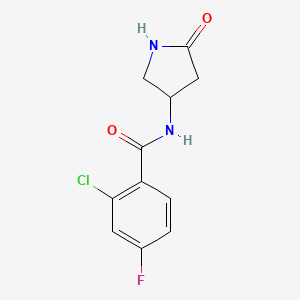
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2369856.png)
